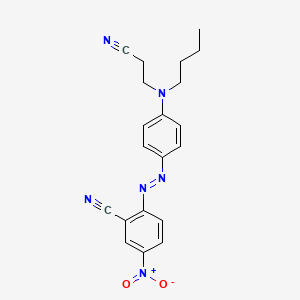
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile
説明
It is a mixture of chemical substances produced by burning or sintering at high temperatures (greater than 1200°C) raw materials which are predominantly calcium carbonate, aluminium oxide, silica, and iron oxide . The chemical substances which are manufactured are confined in a crystalline mass.
特性
CAS番号 |
66545-42-4 |
|---|---|
分子式 |
C20H20N6O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-12-25(13-4-11-21)18-7-5-17(6-8-18)23-24-20-10-9-19(26(27)28)14-16(20)15-22/h5-10,14H,2-4,12-13H2,1H3 |
InChIキー |
OWNXXHQPYXAOHS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Portland cement is produced by heating a mixture of raw materials, primarily limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron oxide, in a rotary kiln at temperatures exceeding 1200°C.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone, clay, and iron ore are extracted from quarries.
Raw Material Preparation: The raw materials are crushed and blended to achieve the desired chemical composition.
Clinker Production: The blended raw materials are heated in a rotary kiln at high temperatures to form clinker.
Cement Grinding: The clinker is cooled and ground with gypsum to produce the final product, Portland cement.
化学反応の分析
Types of Reactions
Portland cement undergoes several types of chemical reactions, including:
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide.
Oxidation and Reduction: During the production process, various oxidation and reduction reactions occur, particularly involving iron oxide.
Substitution: Substitution reactions can occur when different ions replace calcium ions in the cement structure.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added during the grinding process to control the setting time of the cement.
High Temperatures: Required for the formation of clinker in the rotary kiln.
Major Products Formed
Calcium Silicate Hydrate: The primary product of the hydration reaction, responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
科学的研究の応用
Portland cement has a wide range of scientific research applications, including:
Construction Materials: Used extensively in the construction industry for making concrete and mortar.
Geotechnical Engineering: Used in soil stabilization and ground improvement techniques.
Environmental Engineering: Used in the immobilization of hazardous wastes and the stabilization of contaminated soils.
Biomedical Applications: Investigated for use in bone repair and dental applications due to its biocompatibility and mechanical properties.
作用機序
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the calcium silicates in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, providing strength and durability to the concrete. The calcium hydroxide helps to maintain a high pH, which protects the reinforcing steel from corrosion .
類似化合物との比較
Portland cement can be compared with other similar compounds such as:
Calcium Aluminate Cement: Known for its rapid setting and high early strength, but less durable in the long term compared to Portland cement.
Calcium Sulfoaluminate Cement: Offers rapid setting and high early strength, with lower carbon emissions during production.
Magnesium Phosphate Cement: Known for its fast setting and high early strength, often used in repair applications.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in a variety of construction applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


